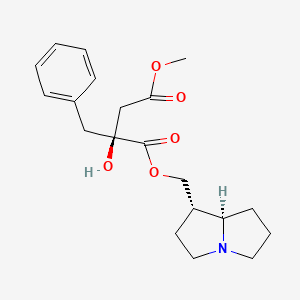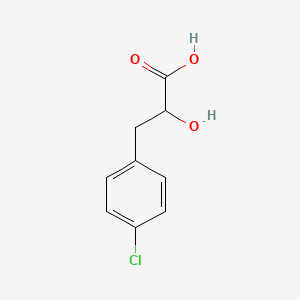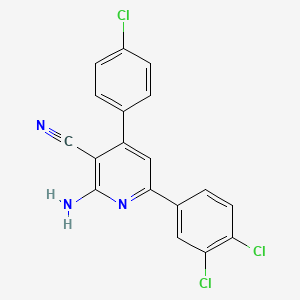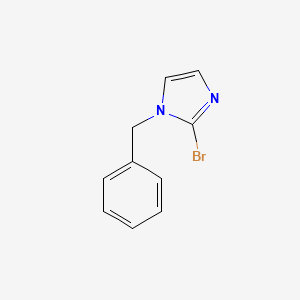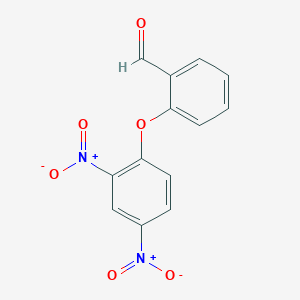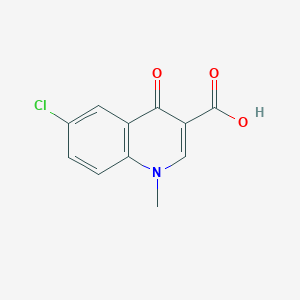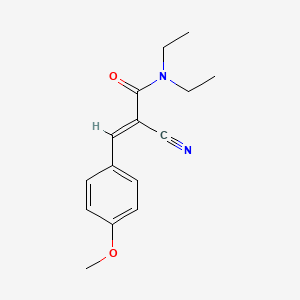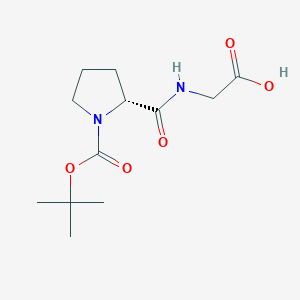
1-Boc-D-prolyl-glycine
Overview
Description
1-Boc-D-prolyl-glycine is a synthetic compound that belongs to the class of Boc-protected amino acids. The Boc group, or tert-butoxycarbonyl group, is commonly used in organic synthesis to protect amino groups during chemical reactions. This compound is particularly significant in peptide synthesis and has various applications in scientific research and industry.
Mechanism of Action
Target of Action
It is known that proline derivatives can interact with various proteins and enzymes, influencing their function and activity .
Mode of Action
Proline derivatives can influence the structure and function of proteins, potentially altering their activity . The Boc group (tert-butoxycarbonyl) in 1-Boc-D-prolyl-glycine is a common protecting group in organic synthesis, particularly in the synthesis of peptides . It prevents unwanted reactions from occurring at the protected site.
Biochemical Pathways
Proline derivatives are known to play a role in collagen metabolism and can influence the process of apoptosis and autophagy .
Result of Action
Proline derivatives can influence the structure and function of proteins, potentially altering their activity .
Action Environment
It’s known that the compound should be stored in a dry environment at 2-8°c .
Biochemical Analysis
Biochemical Properties
1-Boc-D-prolyl-glycine plays a significant role in biochemical reactions, particularly in the synthesis of peptides and proteins. It interacts with various enzymes, proteins, and other biomolecules. One of the key enzymes it interacts with is prolyl oligopeptidase, which is involved in the cleavage of proline-containing peptides. The interaction between this compound and prolyl oligopeptidase is crucial for the regulation of peptide metabolism . Additionally, this compound can interact with collagen prolyl hydroxylases, which are responsible for the hydroxylation of proline residues in collagen . These interactions highlight the importance of this compound in maintaining the structural integrity and function of proteins.
Cellular Effects
This compound has various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the expression of insulin-like growth factor-1 (IGF-1) in HepG2 cells, promoting its secretion and enhancing cell proliferation . Furthermore, this compound can modulate the activity of AMPA receptors, which are involved in synaptic transmission and plasticity . These effects demonstrate the compound’s potential in regulating cellular processes and maintaining cellular homeostasis.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to specific enzymes and proteins, leading to enzyme inhibition or activation and changes in gene expression. For example, this compound can inhibit the activity of prolyl oligopeptidase, thereby regulating the cleavage of proline-containing peptides . Additionally, it can activate collagen prolyl hydroxylases, promoting the hydroxylation of proline residues in collagen . These molecular interactions are essential for the compound’s biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable when stored under appropriate conditions, such as sealed in a dry environment at 2-8°C . Its stability and activity may decrease over extended periods or under suboptimal conditions. Long-term studies have shown that this compound can maintain its biochemical activity for several months, but degradation may occur over time, leading to reduced efficacy . These temporal effects are important considerations for researchers using this compound in their experiments.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Studies have shown that low to moderate doses of the compound can promote beneficial effects, such as enhanced cell proliferation and improved metabolic function . High doses may lead to toxic or adverse effects, including cellular stress and apoptosis . These dosage-dependent effects highlight the importance of optimizing the dosage of this compound in experimental settings to achieve the desired outcomes while minimizing potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the synthesis and degradation of peptides and proteins. It interacts with enzymes such as prolyl oligopeptidase and collagen prolyl hydroxylases, which play crucial roles in peptide metabolism and collagen biosynthesis . These interactions can affect metabolic flux and the levels of various metabolites, influencing overall cellular metabolism. Understanding the metabolic pathways involving this compound is essential for elucidating its biochemical and physiological roles.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via amino acid transporters, facilitating its uptake into cells . Once inside the cells, this compound can interact with intracellular binding proteins, influencing its localization and accumulation . These transport and distribution mechanisms are critical for the compound’s cellular effects and overall bioavailability.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the endoplasmic reticulum, where it can interact with enzymes involved in protein synthesis and modification . Understanding the subcellular localization of this compound is important for elucidating its precise molecular mechanisms and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Boc-D-prolyl-glycine is typically synthesized through the protection of the amino group of D-proline with a Boc group, followed by coupling with glycine. The process involves:
Protection of D-proline: The amino group of D-proline is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or triethylamine.
Coupling with Glycine: The Boc-protected D-proline is then coupled with glycine using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated peptide synthesizers and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions: 1-Boc-D-prolyl-glycine undergoes various chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Coupling Reactions: It can be coupled with other amino acids or peptides to form longer peptide chains.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in typical synthetic applications.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) or methanol.
Coupling: Dicyclohexylcarbodiimide (DCC), N,N’-diisopropylcarbodiimide (DIC), 4-dimethylaminopyridine (DMAP).
Oxidation: Potassium permanganate (KMnO4), osmium tetroxide (OsO4).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Major Products:
Deprotected Amino Acids: Removal of the Boc group yields D-prolyl-glycine.
Peptides: Coupling reactions produce longer peptide chains.
Scientific Research Applications
1-Boc-D-prolyl-glycine has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of peptides and as a building block for more complex molecules.
Biology: Studied for its role in protein folding and structure.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of synthetic peptides for various industrial applications, including cosmetics and pharmaceuticals.
Comparison with Similar Compounds
1-Boc-L-prolyl-glycine: Similar in structure but with the L-enantiomer of proline.
1-Boc-D-alanyl-glycine: Another Boc-protected dipeptide with alanine instead of proline.
1-Boc-D-prolyl-alanine: Similar structure but with alanine instead of glycine.
Uniqueness: 1-Boc-D-prolyl-glycine is unique due to the presence of the D-enantiomer of proline, which can impart different biological activities and properties compared to its L-counterpart. This uniqueness makes it valuable in studying stereochemistry and its effects on peptide function and structure.
Properties
IUPAC Name |
2-[[(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carbonyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O5/c1-12(2,3)19-11(18)14-6-4-5-8(14)10(17)13-7-9(15)16/h8H,4-7H2,1-3H3,(H,13,17)(H,15,16)/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLJXCLBLFPFXEN-MRVPVSSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C(=O)NCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H]1C(=O)NCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



